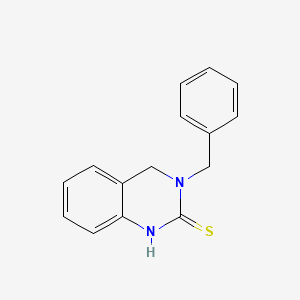

3-Benzyl-1,4-dihydroquinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-1,4-dihydroquinazoline-2-thione is a heterocyclic compound featuring a quinazoline backbone substituted with a benzyl group at position 3 and a thione moiety at position 2. These compounds are characterized by fused bicyclic frameworks that enhance stability and modulate bioactivity . Key applications include antimicrobial and antioxidant activities, as observed in structurally related systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,4-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with benzyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,4-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "3-Benzyl-1,4-dihydroquinazoline-2-thione" including comprehensive data tables and well-documented case studies, cannot be composed. However, the following information has been gathered.

This compound: Chemical Information

this compound is a chemical compound with the molecular formula C15H14N2S .

Research on Quinazoline Derivatives

Quinazoline derivatives, including those with dihydroquinazoline structures, have been explored for various biological activities . These activities span a range of therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications .

1,2,4-Triazolo[4,3-a]quinazolin-5(1H)-one scaffold

A related compound, a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, has been identified as an effective inhibitor of Plk1 PBD (Polo-like kinase 1 Polo-box domain). These compounds show specific anti-Plk1 PBD activity in in vitro biochemical and cell-based assays . The presence of quinazoline and triazole moieties in FDA-approved drugs suggests the potential druggability of this class of inhibitors .

Other Dihydroquinazoline Derivatives

Other studies describe the synthesis and anti-leishmanial activities of 2,3-dihydroquinazolin-4(1H)-one derivatives . These compounds have shown promising in silico and in vitro anti-leishmanial activities, with some ligands demonstrating strong binding to Leishmania sp. proteins .

Mechanism of Action

The mechanism of action of 3-Benzyl-1,4-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, as a T-type calcium channel blocker, it inhibits the influx of calcium ions, which can modulate various physiological processes. As an inhibitor of β-secretase, it prevents the formation of amyloid plaques, which are associated with Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical structural differences and shared features among 3-benzyl-1,4-dihydroquinazoline-2-thione and its analogs:

Key Observations :

- Bicyclic vs.

- Substituent Effects: The benzyl group in 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane contributes to hydrophobic interactions in antimicrobial activity, while the isobutyl analog shows broader-spectrum efficacy, possibly due to increased lipophilicity .

- Thione Role : The thione (-C=S) group in bicyclic systems enhances metal-binding capacity and redox activity, linking to both antimicrobial and antioxidant mechanisms .

Antimicrobial Activity

- 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane: Demonstrates efficacy against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (S. aureus) pathogens, with an SI (Selectivity Index) >80 .

- Isobutyl Analog: Shows broader activity against Pseudomonas aeruginosa and Vibrio parahaemolyticus, likely due to increased membrane penetration .

- Oxazolidinones: Lack direct antimicrobial action but serve as glutamate receptor modulators, highlighting structural versatility .

Antioxidant Activity

- Thione-containing bicyclic compounds exhibit radical-scavenging properties, correlating with their sulfur-based redox activity .

Physicochemical Properties

Retention time (Rt) data from HPLC studies () reveals structural influences on polarity:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzyl-1,4-dihydroquinazoline-2-thione, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via cyclization of precursor thioureas. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux forms thiourea intermediates, which are acid-cyclized to yield the target compound . Key parameters include reaction time (4–12 hours), solvent choice (DMF or ethanol), and stoichiometric control of aryl isothiocyanates. Monitoring via TLC ensures completion.

- Data Consideration : Yields vary (e.g., 79% for thiourea intermediates in ), influenced by substituent electronic effects and cyclization efficiency.

Q. How is this compound characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. 1H NMR identifies benzyl protons (δ 4.5–5.5 ppm for CH2) and aromatic protons, while HRMS confirms molecular weight (e.g., [M+H]+ at m/z 325.0921) . X-ray crystallography (using SHELX for refinement) resolves absolute configuration .

Q. What purification techniques are optimal for isolating this compound?

- Methodology : Recrystallization from ethanol or ethanol/water mixtures is effective due to moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate) separates isomers or byproducts. Purity is validated via melting point consistency and HPLC (>95%) .

Q. Which spectroscopic methods distinguish between thione and thiol tautomers?

- Methodology : Infrared (IR) spectroscopy identifies thione C=S stretches (~1200–1250 cm−1) versus thiol S-H (~2550 cm−1). 13C NMR differentiates thiocarbonyl (~180–190 ppm) from thiol-derived carbons .

Q. How are intermediates like thioureas stabilized during synthesis?

- Methodology : Anhydrous conditions (DMF, argon atmosphere) prevent hydrolysis. Low-temperature storage (−20°C) and rapid workup minimize degradation. Stabilizing agents like molecular sieves may be used .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the Kornblum reaction for quinazoline-thione derivatives?

- Methodology : The Kornblum oxidation of α-chloro precursors (e.g., 3-(α-chlorobenzyl)-1,2-dihydroquinazolin-2-one) proceeds via a radical or polar pathway, depending on solvent polarity. DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity . Experimental validation uses 18O-labeling or kinetic isotope effects.

Q. How do conformational dynamics influence the biological activity of this compound?

- Methodology : Resonance-enhanced UV spectroscopy and rotational band contour analysis (e.g., as in ) identify low-energy conformers. Molecular docking (AutoDock Vina) correlates conformational flexibility with binding affinity to targets like kinases or DNA .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodology : Meta-analysis of screening data (e.g., Table in ) identifies substituent-specific trends. For instance, electron-withdrawing groups on the aryl ring may enhance antiproliferative activity (Sp1–Sp5 in ). Dose-response curves and toxicity profiling (MTT assays) differentiate true activity from artifacts .

Q. How are computational methods applied to predict the reactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates Fukui indices to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER) model solvation effects on reaction pathways. These are cross-validated with experimental kinetic data (e.g., Arrhenius plots) .

Q. What challenges arise in differentiating cis/trans isomers of this compound, and how are they addressed?

Properties

Molecular Formula |

C15H14N2S |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

3-benzyl-1,4-dihydroquinazoline-2-thione |

InChI |

InChI=1S/C15H14N2S/c18-15-16-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |

InChI Key |

QPHNSQKMOWWKTR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)N1CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.